Cas no 799814-03-2 (1H-Imidazole-1-ethanol,5-(3-hydroxy-1-pyrrolidinyl)-2-methyl-)

1H-Imidazole-1-ethanol,5-(3-hydroxy-1-pyrrolidinyl)-2-methyl- structure
799814-03-2 structure
Product name:1H-Imidazole-1-ethanol,5-(3-hydroxy-1-pyrrolidinyl)-2-methyl-
CAS No:799814-03-2
MF:C10H17N3O2
MW:211.26088
CID:556864
PubChem ID:45097260

1H-Imidazole-1-ethanol,5-(3-hydroxy-1-pyrrolidinyl)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-1-ethanol,5-(3-hydroxy-1-pyrrolidinyl)-2-methyl-
    • 5-(3-Hydroxypyrrolidin-1-yl)-2-methyl-1-(2-hydroxyethyl)imidazole
    • 1H-Imidazole-1-ethanol,5-(3-hydroxy-1-pyrrolidinyl)-2-methyl-(9CI)
    • 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol
    • 799814-03-2
    • SCHEMBL5372887
    • Inchi: InChI=1S/C10H17N3O2/c1-8-11-6-10(13(8)4-5-14)12-3-2-9(15)7-12/h6,9,14-15H,2-5,7H2,1H3
    • InChI Key: IGBMEZOWGSOGII-UHFFFAOYSA-N
    • SMILES: CC1=NC=C(N1CCO)N2CCC(C2)O

Computed Properties

  • Exact Mass: 211.132
  • Monoisotopic Mass: 211.132
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.5A^2
  • XLogP3: -0.4

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